

In-depth Technical Guide: 2-Chloro-5-methylphenylboronic acid

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Compound of Interest

Compound Name: 2-Chloro-5-methylphenylboronic acid

Cat. No.: B068662

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Abstract

This technical guide provides a comprehensive overview of **2-Chloro-5-methylphenylboronic acid**, a key building block in modern organic synthesis. While a definitive crystal structure for this specific compound is not publicly available, this document extrapolates its likely structural features based on the known crystallography of analogous phenylboronic acids. Detailed, plausible experimental protocols for its synthesis and crystallization are presented, compiled from established methodologies for similar compounds. Furthermore, its principal application in palladium-catalyzed cross-coupling reactions is discussed and visualized.

Introduction

2-Chloro-5-methylphenylboronic acid is a versatile organoboron compound widely utilized in synthetic organic chemistry. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.^{[1][2][3]} This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures, including biaryls and substituted aromatic compounds. The presence of the chloro and methyl substituents on the phenyl ring provides specific steric and electronic properties that can be exploited to fine-tune the reactivity and characteristics of the resulting coupled products.

Physicochemical Properties

A summary of the key quantitative data for **2-Chloro-5-methylphenylboronic acid** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₇ H ₈ BClO ₂	
Molecular Weight	170.40 g/mol	
Appearance	White to off-white crystalline powder	
Melting Point	92-102 °C	
CAS Number	193353-35-4	

Crystal Structure Analysis

As of the date of this guide, a specific entry for the crystal structure of **2-Chloro-5-methylphenylboronic acid** is not available in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic repositories. However, the crystal structures of numerous phenylboronic acid derivatives have been extensively studied, providing a strong basis for predicting the structural behavior of this compound.

Phenylboronic acids typically crystallize in centrosymmetric space groups and are characterized by the formation of hydrogen-bonded dimers.^{[4][5]} In the solid state, two molecules of the boronic acid associate through a pair of O-H \cdots O hydrogen bonds between their B(OH)₂ groups, forming a stable eight-membered ring. These dimeric units then pack in the crystal lattice, often stabilized by further intermolecular interactions such as π - π stacking of the phenyl rings. The chlorine and methyl substituents on the phenyl ring of **2-Chloro-5-methylphenylboronic acid** are expected to influence the overall crystal packing by modifying the steric and electronic landscape of the molecule, potentially leading to specific arrangements of the dimeric units. The crystal structure of the closely related 4-methylphenylboronic acid has been reported, confirming the dimeric hydrogen-bonding motif.^{[6][7]}

Experimental Protocols

The following are detailed, plausible methodologies for the synthesis and crystallization of **2-Chloro-5-methylphenylboronic acid**, adapted from established procedures for analogous compounds.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Synthesis via Grignard Reaction

This protocol describes the synthesis from 2-chloro-5-methylbromobenzene.

Materials:

- 2-Chloro-5-methylbromobenzene
- Magnesium turnings
- Iodine (crystal)
- Anhydrous tetrahydrofuran (THF)
- Trimethyl borate
- 2 M Hydrochloric acid
- Diethyl ether
- Anhydrous magnesium sulfate
- Hexanes

Procedure:

- Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium.
- Add a solution of 2-chloro-5-methylbromobenzene (1.0 equivalent) in anhydrous THF to the dropping funnel and add a small portion to the magnesium turnings.

- Once the reaction initiates (as evidenced by heat evolution and disappearance of the iodine color), add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, reflux the reaction mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
- Borylation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath.
- Add a solution of trimethyl borate (1.5 equivalents) in anhydrous THF dropwise to the cooled Grignard reagent, maintaining the temperature below -60 °C.
- After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
- Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 2 M hydrochloric acid until the solution is acidic.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
- Filter the solution and concentrate under reduced pressure to yield the crude **2-Chloro-5-methylphenylboronic acid**.

Crystallization

Materials:

- Crude **2-Chloro-5-methylphenylboronic acid**
- Toluene
- Hexanes

Procedure:

- Dissolve the crude boronic acid in a minimal amount of hot toluene.
- If the solution is not clear, perform a hot filtration to remove any insoluble impurities.
- Allow the solution to cool slowly to room temperature.
- Once crystals begin to form, place the flask in a refrigerator to complete the crystallization process.
- If crystallization is slow to initiate, add a small seed crystal or gently scratch the inside of the flask with a glass rod.
- For further purification, a co-solvent system can be employed. Dissolve the crude product in a minimal amount of a good solvent (e.g., diethyl ether or ethyl acetate) and slowly add a poor solvent (e.g., hexanes) until the solution becomes slightly turbid.
- Allow the solution to stand undisturbed for crystallization to occur.
- Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Visualization of Synthetic and Mechanistic Pathways

Synthesis and Crystallization Workflow

The following diagram illustrates the key steps in the synthesis and purification of **2-Chloro-5-methylphenylboronic acid**.

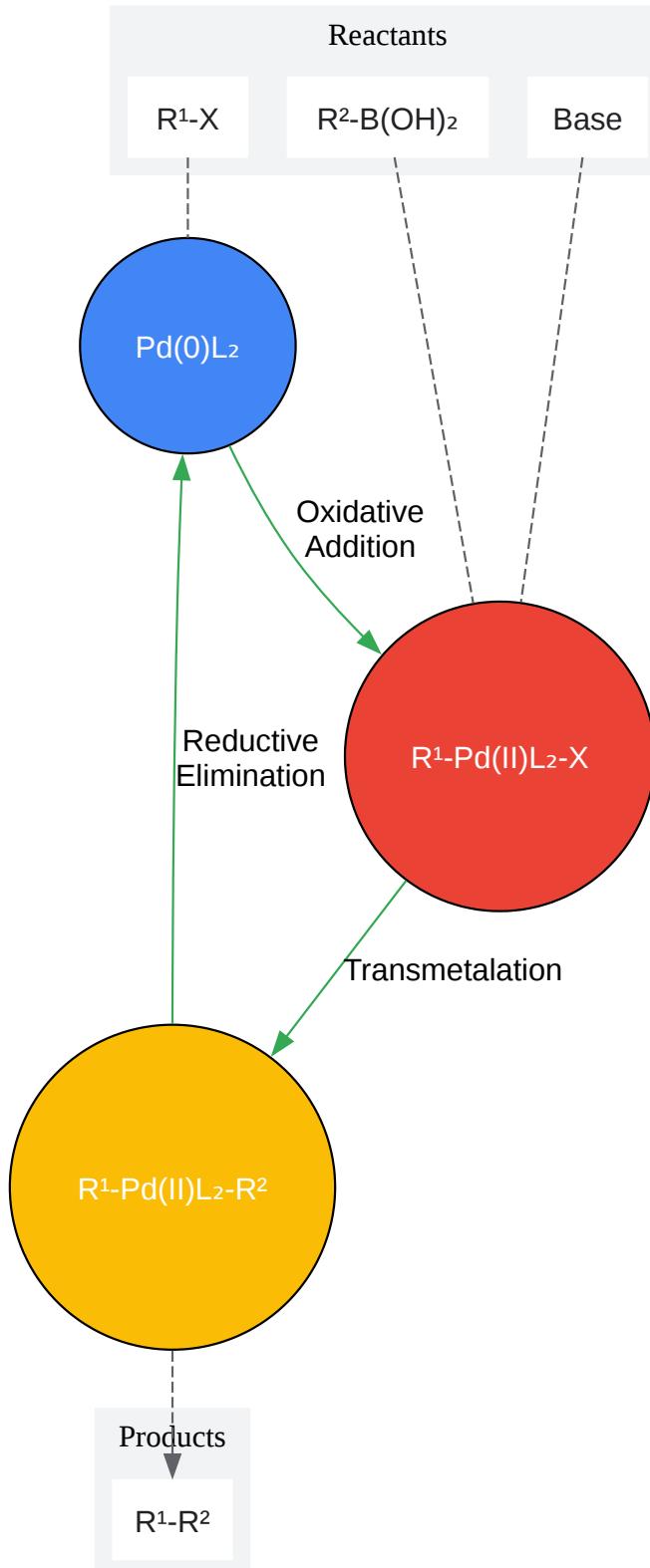


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Synthesis and Crystallization Workflow.

Suzuki-Miyaura Cross-Coupling Catalytic Cycle

2-Chloro-5-methylphenylboronic acid is a key reagent in the Suzuki-Miyaura reaction. The generally accepted catalytic cycle for this reaction is depicted below.[1][2][15][16]



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Suzuki-Miyaura Cross-Coupling Cycle.

Conclusion

2-Chloro-5-methylphenylboronic acid is a valuable synthetic intermediate with well-established applications in carbon-carbon bond formation. While its specific crystal structure remains to be determined, its solid-state behavior can be confidently predicted based on the known structures of related phenylboronic acids. The provided experimental protocols offer a reliable pathway for its synthesis and purification, enabling its use in further research and development in the fields of medicinal chemistry and materials science.

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